![molecular formula C18H19N3O2 B14944520 3-acetyl-1-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14944520.png)
3-acetyl-1-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-dimethylpyridin-4(1H)-one
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Overview
Description
3-ACETYL-1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2,6-DIMETHYL-4(1H)-PYRIDINONE is a complex organic compound that features a benzimidazole moiety fused with a pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2,6-DIMETHYL-4(1H)-PYRIDINONE typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . This is followed by alkylation with ethyl bromide to introduce the ethyl group. The final step involves the acetylation of the pyridinone ring using acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-ACETYL-1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2,6-DIMETHYL-4(1H)-PYRIDINONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound .
Scientific Research Applications
3-ACETYL-1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2,6-DIMETHYL-4(1H)-PYRIDINONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-ACETYL-1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2,6-DIMETHYL-4(1H)-PYRIDINONE involves its interaction with specific molecular targets. The benzimidazole moiety allows the compound to bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the pyridinone structure.
Imidazole: Similar in structure but with different substituents and lacks the benzimidazole ring.
Pyridinone: Contains the pyridinone ring but does not have the benzimidazole moiety.
Uniqueness
3-ACETYL-1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2,6-DIMETHYL-4(1H)-PYRIDINONE is unique due to its combination of benzimidazole and pyridinone structures, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-acetyl-1-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-dimethylpyridin-4-one |
InChI |
InChI=1S/C18H19N3O2/c1-11-10-16(23)18(13(3)22)12(2)21(11)9-8-17-19-14-6-4-5-7-15(14)20-17/h4-7,10H,8-9H2,1-3H3,(H,19,20) |
InChI Key |
KADINJVRAGGFAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(N1CCC2=NC3=CC=CC=C3N2)C)C(=O)C |
Origin of Product |
United States |
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